Cas no 96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-)

1H-Indole-5-carbonitrile,2-phenyl- structure
96887-11-5 structure
Product Name:1H-Indole-5-carbonitrile,2-phenyl-
Numero CAS:96887-11-5
MF:C15H10N2
MW:218.253303050995
CID:803540
Update Time:2023-09-11

1H-Indole-5-carbonitrile,2-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indole-5-carbonitrile,2-phenyl-
    • 2-phenyl-1H-indole-5-carbonitrile
    • 2-phenyl-1H-indole-5-kohlenitrile
    • 2-phenyl-5-cyanoindole
    • 2-phenylindole-5-carbonitrile
    • 5-cyano-2-phenylindole
    • 2-Phenyl-1H-indole-5-carbonitrile (ACI)
    • Inchi: 1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
    • Chiave InChI: IYFJGCSGRAMZRA-UHFFFAOYSA-N
    • Sorrisi: N#CC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1

Proprietà calcolate

  • Massa esatta: 218.08400
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 310
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.4

Proprietà sperimentali

  • PSA: 39.58000
  • LogP: 3.70658

1H-Indole-5-carbonitrile,2-phenyl- Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1H-Indole-5-carbonitrile,2-phenyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Indium tribromide Solvents: Toluene ;  2 h, reflux
Riferimento
InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group
Sakai, Norio; Annaka, Kimiyoshi; Fujita, Akiko; Sato, Asuka; Konakahara, Takeo, Journal of Organic Chemistry, 2008, 73(11), 4160-4165

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Indium tribromide Solvents: Toluene ;  2 h, reflux
Riferimento
InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor
Sakai, Norio; Annaka, Kimiyoshi; Konakahara, Takeo, Tetrahedron Letters, 2006, 47(5), 631-634

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  1.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
Riferimento
Simple indole synthesis by one-pot Sonogashira coupling-NaOH-mediated cyclization
Sanz, Roberto; Guilarte, Veronica; Castroviejo, M. Pilar, Synlett, 2008, (19), 3006-3010

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  140 °C
Riferimento
Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1
Prior, Allan M.; Yu, Xufen; Park, Eun-Jung; Kondratyuk, Tamara P.; Lin, Yan; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 4,7-Diphenyl-1,10-phenanthroline Solvents: Dimethyl sulfoxide ;  8 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling
Chung, Hyunho ; Kim, Jeongyun; Gonzalez-Montiel, Gisela A.; Ha-Yeon Cheong, Paul ; Lee, Hong Geun, Organic Letters, 2021, 23(3), 1096-1102

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  12 - 24 h, reflux
1.2 Catalysts: Silver carbonate ,  Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  24 h, 120 °C
Riferimento
Pd-Catalyzed Imine Cyclization: Synthesis of Antimalarial Natural Products Aplidiopsamine A, Marinoquinoline A, and Their Potential Hybrid NCLite-M1
Mahajan, Jyoti P.; Suryawanshi, Yogeshwar R.; Mhaske, Santosh B., Organic Letters, 2012, 14(22), 5804-5807

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Silver acetate ,  Sulfuric acid Catalysts: Palladium chloride Solvents: Dimethylformamide ,  Acetonitrile ;  40 min, 100 °C
Riferimento
Microwave-accelerated Pd-catalyzed desulfitative direct C2-arylation of free (NH)-indoles with arylsulfinic acids
Miao, Tao; Li, Pinhua; Wang, Guan-Wu; Wang, Lei, Chemistry - An Asian Journal, 2013, 8(12), 3185-3190

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium (silica-supported) Solvents: Acetonitrile ;  rt; 12 h, 60 °C; cooled
1.2 Reagents: Tetrabutylammonium fluoride ;  2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ;  24 h, reflux
Riferimento
One-pot/four-step/palladium-catalyzed synthesis of indole derivatives: the combination of heterogeneous and homogeneous systems
Sakai, Hayato; Tsutsumi, Ken; Morimoto, Tsumoru; Kakiuchi, Kiyomi, Advanced Synthesis & Catalysis, 2008, 350(16), 2498-2502

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  overnight, rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ;  12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ;  rt
Riferimento
Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of Indoles
Yang, Kai; Lou, Yixian; Wang, Chenglan; Qi, Liang-Wen; Fang, Tongchang; et al, Angewandte Chemie, 2020, 59(8), 3294-3299

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: 1,4-Dioxane ;  120 °C
Riferimento
Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus
Ambrus, Joseph I.; Kelso, Michael J.; Bremner, John B.; Ball, Anthony R.; Casadei, Gabriele; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4294-4297

Metodo di produzione 11

Condizioni di reazione
Riferimento
Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride
Yasuhara, Akito; Kanamori, Yuichi; Kaneko, Masashi; Numata, Atsushi; Kondo, Yoshinori; et al, Journal of the Chemical Society, 1999, (1999), 529-534

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Palladium Solvents: Water ,  Rhodiasolv Polarclean ;  4 h, 120 °C
Riferimento
Polarclean/Water as a Safe and Recoverable Medium for Selective C2-Arylation of Indoles Catalyzed by Pd/C
Campana, Filippo; Massaccesi, Beatrice Maria; Santoro, Stefano; Piermatti, Oriana; Vaccaro, Luigi, ACS Sustainable Chemistry & Engineering, 2020, 8(44), 16441-16450

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Toluene ;  4 h, 150 °C
Riferimento
Cesium Carbonate-Promoted Hydroamidation of Alkynes: Enamides, Indoles and the Effect of Iron(III) Chloride
Herrero, Maria Teresa; de Sarralde, Jokin Diaz; SanMartin, Raul; Bravo, Laura; Dominguez, Esther, Advanced Synthesis & Catalysis, 2012, 354(16), 3054-3064

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Cuprous iodide ,  Dichloro(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  4 h, reflux
Riferimento
Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF)
Suzuki, Naoyuki; Yasaki, Sakura; Yasuhara, Akito; Sakamoto, Takao, Chemical & Pharmaceutical Bulletin, 2003, 51(10), 1170-1173

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid ,  Oxygen Catalysts: 2482553-20-6 Solvents: Dimethyl sulfoxide ;  5 min, rt; 24 h, 60 °C
Riferimento
Well-defined (NHC)Pd(N-heterocyclic carboxylate)(OAc) complexes-catalyzed direct C2-arylation of free (NH)-indoles with arylsulfonyl hydrazides
Yang, Jin ; Zong, Ling-Li ; Zhu, Xiao-Ting; Zhu, Xin-Ying; Zhao, Jian-Yi, Applied Organometallic Chemistry, 2020, 34(12),

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  rt → 140 °C; > 1 h, 140 °C
Riferimento
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors
Yu, Xufen; Park, Eun-Jung; Kondratyuk, Tamara P.; Pezzuto, John M.; Sun, Dianqing, Organic & Biomolecular Chemistry, 2012, 10(44), 8835-8847

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: L-Proline ,  Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  3 h, 100 °C
Riferimento
Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindoles
Ponpandian, Thanasekaran; Muthusubramanian, Shanmugam, Tetrahedron Letters, 2012, 53(32), 4248-4252

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Perfluorooctanoic acid ,  Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ;  24 h, 60 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ;  rt; 30 min, rt
1.3 Reagents: Potassium acetate ,  Oxygen Solvents: Water ;  24 h, 100 °C
Riferimento
Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platform
Huang, Yuan-Biao; Shen, Min; Wang, Xusheng; Huang, Ping; Chen, Ruiping; et al, Journal of Catalysis, 2016, 333, 1-7

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine oxide ,  Palladium diacetate Solvents: 1,4-Dioxane ;  15 h, 90 °C
Riferimento
Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles
Zeng, Caijin; Fang, Songjia; Guo, Shuqi; Jiang, Huanfeng ; Yang, Shaorong; et al, Organic Letters, 2023, 25(9), 1409-1414

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Potassium persulfate Catalysts: Palladium (triazole-functionalized, silica-bound) Solvents: Methanol ;  10 h, rt
Riferimento
A highly efficient and recyclable Fe3O4 magnetic nanoparticle immobilized palladium catalyst for the direct C-2 arylation of indoles with arylboronic acids
Zhang, Lei; Li, Pinhua; Liu, Can; Yang, Jin; Wang, Min; et al, Catalysis Science & Technology, 2014, 4(7), 1979-1988

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Cupric acetate ,  Palladium diacetate Solvents: Acetic acid ;  12 h, rt
Riferimento
Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts
Zhao, Jinlong; Zhang, Yuhong; Cheng, Kai, Journal of Organic Chemistry, 2008, 73(18), 7428-7431

Metodo di produzione 22

Condizioni di reazione
1.1 Solvents: Toluene ;  5.5 d, rt
1.2 Reagents: Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  28 h, 60 °C
Riferimento
A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions
Johansson, Henrik; Urruticoechea, Andoni; Larsen, Inna; Sejer Pedersen, Daniel, Journal of Organic Chemistry, 2015, 80(1), 471-481

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate ;  8 h, 1.0 atm, rt
Riferimento
Iminyl-radicals by electrochemical decarboxylation of α-imino-oxy acids: construction of indole-fused polycyclics
Wan, Jin-Lin; Cui, Jian-Feng; Zhong, Wei-Qiang; Huang, Jing-Mei, Chemical Communications (Cambridge, 2021, 57(79), 10242-10245

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Toluene ;  23 °C; 3 h, 23 °C → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators
Tseng, Chih-Chung; Baillie, Gemma; Donvito, Giulia; Mustafa, Mohammed A.; Juola, Sophie E.; et al, Journal of Medicinal Chemistry, 2019, 62(10), 5049-5062

Metodo di produzione 25

Condizioni di reazione
Riferimento
Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters
Han, Ming-Liang; Huang, Wei; Liu, Yu-Wen; Liu, Min; Xu, Hui; et al, Organic Letters, 2021, 23(1), 172-177

Metodo di produzione 26

Condizioni di reazione
Riferimento
Synthesis and antimalarial activity of some indole and benzimidazole amidine derivatives
Zhang, Xiuping; Chen, Gendi; Xie, Xiaoyun, Yiyao Gongye, 1985, 16(9), 394-9

1H-Indole-5-carbonitrile,2-phenyl- Raw materials

1H-Indole-5-carbonitrile,2-phenyl- Preparation Products

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